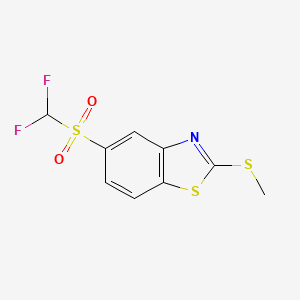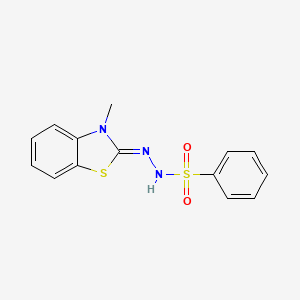![molecular formula C14H12N4O2S B11959501 N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE: is a complex organic compound that features a pyridine ring, a hydrazinocarbothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE typically involves the condensation of pyridine-3-carboxylic acid hydrazide with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinocarbothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZOIC ACID
- N-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZOYL CHLORIDE
Uniqueness: N-(N’-(PYRIDINE-3-CARBONYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE is unique due to the presence of both the pyridine and benzamide moieties, which confer distinct chemical and biological properties. The hydrazinocarbothioyl group adds further versatility, allowing for various chemical modifications and interactions.
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N4O2S/c19-12(10-5-2-1-3-6-10)16-14(21)18-17-13(20)11-7-4-8-15-9-11/h1-9H,(H,17,20)(H2,16,18,19,21) |
InChI Key |
LTZGPZJUTIVMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CN=CC=C2 |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
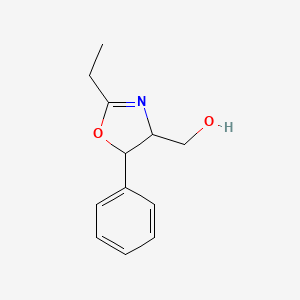
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
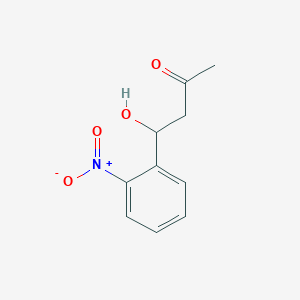
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)

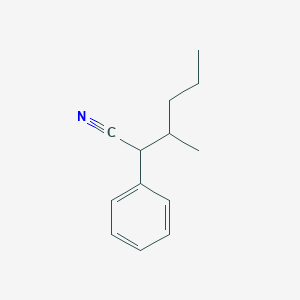
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

